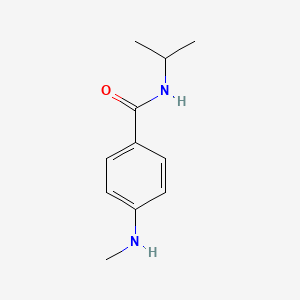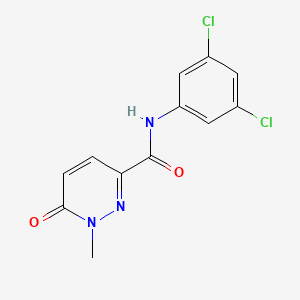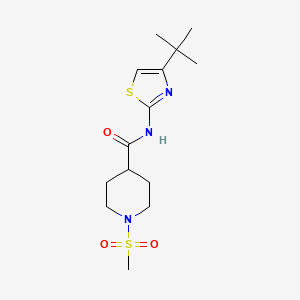![molecular formula C21H21N3O2 B6525938 N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 922953-22-8](/img/structure/B6525938.png)
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, also known as PD-166866, is a potent and selective inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. It is a small molecule designed to block the action of VEGF and its receptor, preventing the growth and proliferation of vascular endothelial cells. The compound has been studied extensively in vitro and in vivo and is being developed as a potential therapeutic agent for the treatment of various diseases associated with abnormal angiogenesis.
Applications De Recherche Scientifique
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. In vitro studies have demonstrated its ability to inhibit VEGF-induced angiogenesis, proliferation and migration of vascular endothelial cells. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In vivo studies have demonstrated its ability to reduce tumor growth and metastasis in animal models.
Mécanisme D'action
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide inhibits the activity of VEGF by binding to its receptor tyrosine kinase, preventing the receptor from phosphorylating its downstream targets. This inhibition of the signaling cascade results in decreased proliferation, migration and angiogenesis of vascular endothelial cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth and proliferation of vascular endothelial cells in vitro and in vivo. It has also been shown to inhibit tumor cell growth and metastasis in animal models. Additionally, this compound has been shown to reduce inflammation and increase the expression of anti-angiogenic factors in the vasculature.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide in laboratory experiments include its ability to selectively inhibit the activity of VEGF and its receptor, as well as its potential therapeutic applications. However, it is important to note that the compound is not suitable for use in humans due to its potential toxicity. Additionally, the compound is not commercially available, making it difficult to obtain for laboratory use.
Orientations Futures
The future directions for N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide include further development of its potential therapeutic applications. This could include the development of novel formulations or delivery systems for the compound, as well as the investigation of its potential use in combination with other drugs. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide further insight into its potential therapeutic applications. Furthermore, further studies could be conducted to explore the potential of this compound in other diseases and conditions in which VEGF plays a role.
Méthodes De Synthèse
The synthesis of N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves the condensation of 3,4-dimethylphenylacetic acid with 6-oxo-1,6-dihydropyridazin-1-yl acetamide, followed by N-benzylation. The reaction is catalyzed by a base and is carried out in an organic solvent such as dichloromethane. The reaction is typically performed in the presence of a catalyst, such as potassium carbonate, to improve the rate and yield of the reaction.
Propriétés
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-8-9-18(12-16(15)2)19-10-11-21(26)24(23-19)14-20(25)22-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEXADIFWXITRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one](/img/structure/B6525856.png)

![4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6525876.png)
![2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6525882.png)
![3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6525885.png)

![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)
![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)
![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)

![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)